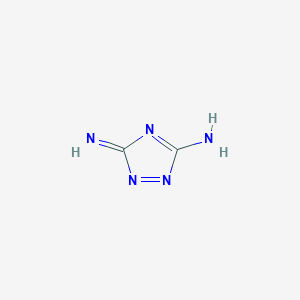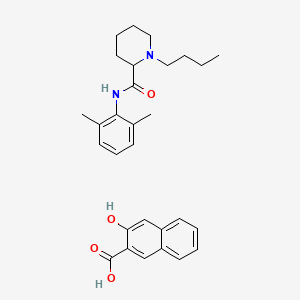![molecular formula C7H11ClHg B14486159 Chloro[(cyclohex-1-en-1-yl)methyl]mercury CAS No. 64120-44-1](/img/structure/B14486159.png)
Chloro[(cyclohex-1-en-1-yl)methyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[(cyclohex-1-en-1-yl)methyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a cyclohex-1-en-1-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(cyclohex-1-en-1-yl)methyl]mercury typically involves the reaction of cyclohex-1-en-1-ylmethyl chloride with mercuric chloride. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent safety measures due to the toxic nature of mercury compounds. The use of automated systems and closed reactors can help minimize exposure and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[(cyclohex-1-en-1-yl)methyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can replace the chloro group in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various organomercury derivatives.
Wissenschaftliche Forschungsanwendungen
Chloro[(cyclohex-1-en-1-yl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be employed in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications and toxicity studies.
Industry: Utilized in the development of materials with specific properties, such as antimicrobial coatings.
Wirkmechanismus
The mechanism by which Chloro[(cyclohex-1-en-1-yl)methyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction with biological molecules is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-1-methylcyclohexane: Similar in structure but lacks the mercury center.
Cyclohexenone: Contains a cyclohexene ring but differs in functional groups.
Benzene, [(cyclohex-1-en-1-yl)methyl]-: Similar cyclohexenylmethyl group but bonded to a benzene ring instead of mercury.
Uniqueness
Chloro[(cyclohex-1-en-1-yl)methyl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
64120-44-1 |
|---|---|
Molekularformel |
C7H11ClHg |
Molekulargewicht |
331.21 g/mol |
IUPAC-Name |
chloro(cyclohexen-1-ylmethyl)mercury |
InChI |
InChI=1S/C7H11.ClH.Hg/c1-7-5-3-2-4-6-7;;/h5H,1-4,6H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
OCSMIRPHOGIRLK-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(=CC1)C[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B14486128.png)
![7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid](/img/structure/B14486135.png)

![5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14486142.png)

